N-(3-nitrophenyl)ethanediamide

Description

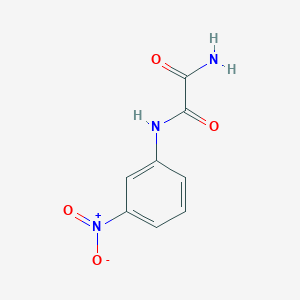

N-(3-nitrophenyl)ethanediamide, with the chemical formula C8H7N3O4, is a derivative of ethanediamide where one of the amide nitrogen atoms is substituted with a 3-nitrophenyl group. biosynth.com This structural arrangement confers a unique combination of properties that are being explored in various domains of chemical science.

| Property | Value |

|---|---|

| Molecular Formula | C8H7N3O4 |

| Molecular Weight | 209.16 g/mol |

| CAS Number | 861332-65-2 |

| SMILES | C1=CC(=CC(=C1)N+[O-])NC(=O)C(=O)N |

The ethanediamide, or oxamide, backbone is a significant structural motif in several areas of chemistry. Its two amide groups can act as both hydrogen bond donors and acceptors, facilitating the formation of predictable supramolecular structures through self-assembly. iucr.org This characteristic is highly valuable in crystal engineering and the design of functional materials. scirp.org

In materials science, ethanediamide derivatives are investigated for applications such as:

Polymers and Nanomaterials: They serve as building blocks for new polymers and nanomaterials with distinct properties.

CO2 Capture and Storage: The ability of related structures to form stable complexes has led to research into their use for CO2 fixation and storage. researchgate.net

In organic synthesis, the ethanediamide core is a versatile scaffold used to construct more complex molecules. jst.go.jp Furthermore, ethanediamide derivatives have been explored in medicinal chemistry for their potential therapeutic applications, including anti-inflammatory, antibacterial, and antiviral activities.

The nitrophenyl group is a potent electron-withdrawing moiety that significantly influences the electronic and reactive properties of the molecules to which it is attached. Its key roles include:

Enhanced Reactivity: The electron-withdrawing nature of the nitrophenyl group can increase the acidity of N-H protons in the amide group, making the compound more susceptible to deprotonation. lookchem.com This altered reactivity can be harnessed in various chemical transformations.

Contribution to Biological Activity: The nitrophenyl moiety is a common feature in pharmacologically active compounds. ugr.es Its presence can be critical for the interaction of a molecule with biological targets like enzymes or receptors, and it has been incorporated into compounds studied for anticancer and antimicrobial properties. iucr.org

Current research on this compound and its analogs is multifaceted, with significant efforts in coordination chemistry and materials science. One prominent area of investigation is the use of these compounds as ligands for the synthesis of metal complexes with interesting optical and electronic properties.

A notable research direction involves the creation of luminescent materials. For instance, zinc(II) complexes have been synthesized using N-(nitrophenyl)oxamate ligands, which are closely related to this compound. A study on N-(3-Nitrophenyl)-N'-(4-R-C6H4)oxamato Zincate(II) complexes demonstrated that these materials can exhibit strong luminescence. researchgate.net Density Functional Theory (DFT) calculations on related systems have shown that the LUMO is often located on the nitrophenyl rings, while the HOMO is situated on other substituted phenyl rings, influencing the charge transfer characteristics of the complexes. researchgate.net

The research findings on related N-(nitrophenyl)oxamato zincate(II) complexes highlight the tunability of their electronic and photoluminescent properties.

| Complex Type | Key Research Finding | Potential Application |

|---|---|---|

| N-(nitrophenyl)oxamato Zincate(II) Complexes | Exhibit strong yellow-orange luminescence in the solid state. researchgate.net | Luminescent materials for optoelectronic devices. researchgate.net |

| N-(4-R-phenyl)-N'-(4-nitrophenyl)oxamito Zincate(II) Complexes | The HOMO and LUMO energy levels can be tuned by varying the substituent (R) on the phenyl ring. researchgate.net | Development of materials with tailored electronic properties. researchgate.net |

| N-(nitrophenyl)ethanediamide derivatives | Serve as precursors in the synthesis of heterocyclic compounds through regioselective reactions. researchgate.net | Building blocks in synthetic organic chemistry. researchgate.net |

In synthetic chemistry, N-substituted nitrophenyl ethanediamides are employed as versatile intermediates. For example, regioselective reactions of N1-alkyl-N2-(4-nitrophenyl)ethanediamide have been developed to synthesize functionalized succinates, demonstrating the utility of this class of compounds as building blocks for more complex molecular architectures. researchgate.net While this specific example uses the 4-nitro isomer, the underlying reactivity principles are relevant to the 3-nitro analog as well.

The crystal structure of related compounds, such as N-(3-nitrophenyl)phthalimide, has been shown to feature extensive three-dimensional frameworks stabilized by multiple C-H...O hydrogen bonds, underscoring the importance of the nitro and carbonyl groups in directing crystal packing. Such structural insights are crucial for the rational design of new crystalline materials based on the this compound scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)8(13)10-5-2-1-3-6(4-5)11(14)15/h1-4H,(H2,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIBMTOUMHBAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 3 Nitrophenyl Ethanediamide

Established Synthetic Pathways for the Ethanediamide Backbone with Nitrophenyl Substituents

The synthesis of N-aryl ethanediamides, including the 3-nitro substituted variant, is grounded in several well-established chemical transformations. These methods provide reliable access to the core ethanediamide structure, which can then be further modified.

Amidation Reactions Utilizing Oxalyl Chloride and Amines

A primary and straightforward method for constructing the N-(3-nitrophenyl)ethanediamide backbone is through the acylation of an amine with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction. fishersci.it This involves the reaction of 3-nitroaniline (B104315) with oxalyl chloride. The process typically begins with the conversion of a carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. fishersci.it

In a typical laboratory procedure, oxalyl chloride is added to a solution of the corresponding carboxylic acid, often with a catalytic amount of N,N-dimethylformamide (DMF). rsc.orgorgsyn.org The resulting acid chloride is then reacted with the amine (in this case, 3-nitroaniline) in a suitable aprotic solvent such as dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). fishersci.itrsc.org The reaction is generally carried out in the presence of a base, like a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.it The use of molecular sieves has also been reported to facilitate similar amidation reactions. google.com A method utilizing triphenylphosphine (B44618) oxide as a catalyst in conjunction with oxalyl chloride has been shown to produce amides and dipeptides rapidly and without racemization, highlighting the versatility of oxalyl chloride in amide bond formation. organic-chemistry.org

Table 1: General Protocol for Amidation via Acyl Chloride

| Step | Reagent | Purpose |

| 1 | Carboxylic Acid + Oxalyl Chloride | Formation of the reactive acyl chloride intermediate. fishersci.itorgsyn.org |

| 2 | Amine + Base | Nucleophilic attack on the acyl chloride and neutralization of HCl byproduct. fishersci.itrsc.org |

| 3 | Aprotic Solvent | Provides the reaction medium. fishersci.it |

Condensation Reactions Involving Ethyl 4-nitrooxanilate and Substituted Anilines

Another effective pathway involves the condensation of an oxanilic ester with an aniline. Research has demonstrated the synthesis of various N,N'-bis(substituted-phenyl)oxamides through the reaction of ethyl 4-nitrooxanilate with different 4-substituted anilines. researchgate.netresearchgate.net This methodology can be adapted for the synthesis of this compound by reacting an appropriate oxanilic ester with 3-nitroaniline or, conversely, by reacting an ethyl 3-nitrooxanilate with an amine. This approach is particularly useful for creating asymmetrical ethanediamide derivatives. The reaction typically proceeds by heating the reactants, often in a suitable solvent, to facilitate the condensation and elimination of ethanol.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all reactants, offer an efficient route for creating complex molecules and structural diversity. nih.gov While not always used for the direct synthesis of the simple this compound, MCRs are invaluable for elaborating upon the basic structure. For instance, three-component reactions involving N-aryl amides, aldehydes, and other nucleophiles can lead to a variety of heterocyclic scaffolds. beilstein-journals.org The reactivity in these MCRs can be influenced by the substituents on the aryl ring of the amide. beilstein-journals.org Furthermore, MCRs have been developed for synthesizing isoindolinone derivatives from benzoic acids, amides, and DMSO. beilstein-journals.org Such strategies could be employed to introduce further complexity to the this compound scaffold, generating novel derivatives in a highly convergent manner. beilstein-journals.orgresearchgate.net

Regioselective Synthesis and Stereochemical Control in this compound Derivatives

When synthesizing more complex derivatives of this compound, controlling the regioselectivity and stereochemistry is paramount, as these factors critically influence the molecule's properties and biological activity. fiveable.meontosight.aiunipv.itrijournals.com

Regioselective Synthesis refers to the control of which position on a molecule reacts. In the context of N-(nitrophenyl)ethanediamide derivatives, studies have shown that N1-benzyl-N2-(4-nitrophenyl)ethanediamide can react regioselectively with acetylenic esters in the presence of triphenylphosphine. researchgate.netresearchgate.netdntb.gov.ua This reaction leads to the formation of functionalized pyrrole (B145914) derivatives, demonstrating that the ethanediamide nitrogen atoms exhibit different reactivities, which can be exploited for selective derivatization. Similar regioselective reactions have been reported for N1-alkyl-N2-(4-nitrophenyl)ethanediamide in the presence of isocyanides, yielding complex succinate (B1194679) derivatives. researchgate.net Recent developments have also focused on the one-step, regioselective synthesis of N-1-substituted dihydrouracils via Pd-catalyzed cross-coupling, a method with broad applicability for creating medicinally relevant scaffolds. nih.gov

Stereochemical Control is the ability to produce a desired stereoisomer. fiveable.me This is crucial when chiral centers are introduced into derivatives of this compound. ontosight.ai Achieving stereochemical control can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions. fiveable.menumberanalytics.com While specific studies on the stereocontrolled synthesis of this compound derivatives are not abundant, the principles are well-established in organic synthesis. For example, the synthesis of ethanediamide derivatives often involves multi-step reactions that can include stereoselective transformations to ensure the correct three-dimensional arrangement of atoms. ontosight.ai The choice of reagents, catalysts, and reaction conditions are all critical factors that influence the stereochemical outcome. fiveable.meunipv.it

Exploration of Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green chemistry approaches are applicable to the synthesis of N-aryl amides like this compound.

One promising strategy is the use of water as a solvent. A green protocol for the one-pot synthesis of N-aryl-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides has been successfully demonstrated in water, showcasing the potential to avoid volatile organic solvents. researchgate.net

Another green approach involves visible-light-induced catalysis. An iron-catalyzed synthesis of N-aryl amides has been developed that uses nitroarenes and chloroalkanes as starting materials. rsc.org This method is notable for avoiding external photocatalysts and reductants, proceeding under mild conditions, and featuring high atom economy. rsc.org Photochemical activation, in general, is considered a powerful and sustainable strategy for generating reactive intermediates under mild conditions. beilstein-journals.org

Table 2: Examples of Green Synthesis Strategies for N-Aryl Amides

| Strategy | Key Features | Example Application | Source |

| Water-Mediated Synthesis | Avoids organic solvents, simplifies workup. | One-pot synthesis of N-aryl benzamides. | researchgate.net |

| Visible-Light Photocatalysis | Uses light as an energy source, mild conditions. | Iron-catalyzed reductive amidation of nitroarenes. | rsc.org |

| Metal-free Photochemical Activation | Sustainable generation of radicals. | Cascade cyclization for synthesizing oxindoles. | beilstein-journals.org |

Synthesis of Novel Analogs and Conformationally Restricted Derivatives of this compound

The synthesis of novel analogs of this compound is an active area of research, driven by the quest for compounds with tailored properties. For example, complex derivatives such as N-(4-fluoro-3-nitrophenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]ethanediamide have been synthesized, showcasing the ability to build intricate structures on the nitrophenyl ethanediamide core. molport.com

The synthesis of dantrolene-like analogs, which also feature a nitrophenyl group, has been achieved through multi-step procedures involving the reaction of nitroaniline with other reagents to build furan-containing hydrazone structures. nih.gov Furthermore, new series of ethanediamide and 2-butenediamide analogs have been synthesized and evaluated for biological activity, indicating the modular nature of these synthetic routes. researchgate.net

Creating conformationally restricted derivatives is a key strategy in medicinal chemistry to improve potency and selectivity by locking the molecule into a specific, biologically active shape. While specific examples for this compound are not detailed in the provided context, general principles would involve introducing rings or bulky groups to limit the rotational freedom of the molecule. This could be achieved by modifying the synthetic pathways described earlier, for instance, by using cyclic amines in amidation reactions or by designing multi-component reactions that lead to rigid, polycyclic structures incorporating the this compound motif.

Advanced Structural Elucidation and Conformational Analysis of N 3 Nitrophenyl Ethanediamide

Single Crystal X-ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. uol.deuhu-ciqso.es It provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. uol.de Furthermore, SC-XRD reveals the intricate network of intermolecular interactions that govern the crystal packing and the formation of supramolecular assemblies. uhu-ciqso.esnso-journal.org

The molecular conformation of N-(3-nitrophenyl)ethanediamide in the solid state is dictated by the spatial arrangement of the 3-nitrophenyl group relative to the ethanediamide moiety. Analysis of analogous structures, such as N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, reveals that the acetamide (B32628) and phenyl groups tend to be nearly coplanar to maximize resonance stabilization. nih.govnih.gov However, steric hindrance and intermolecular forces can induce deviations from planarity.

The key torsional angles describe the rotation around specific single bonds. For this compound, these would include the angles defining the orientation of the ethanediamide group and the nitro group relative to the central phenyl ring. In related nitrophenyl derivatives, the nitro group is often twisted out of the plane of the phenyl ring. nih.govnih.gov For instance, in N-(4-methoxy-3-nitrophenyl)acetamide, the nitro group is twisted by about 30°. nih.gov Similarly, the amide group can exhibit significant rotation, with C-N-C-C torsion angles deviating from zero. nih.gov In some structures, different molecules within the same crystal can even adopt slightly different conformations due to varied local interactions. iucr.org

| Torsion Angle | Description | Expected Value Range (°) | Reference Compound Example |

|---|---|---|---|

| O-N-C-C | Rotation of the nitro group relative to the phenyl ring | 10 - 30 | N-(4-methoxy-2-nitrophenyl)acetamide [-12.8 (5)°] nih.gov |

| C-C-N-C | Rotation of the amide group relative to the phenyl ring | 0 - 25 | N-(4-methoxy-2-nitrophenyl)acetamide [25.4 (5)°] nih.gov |

The supramolecular architecture of this compound is primarily governed by hydrogen bonds and π-π stacking interactions. The ethanediamide moiety contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), while the nitro group provides additional strong acceptor sites (O atoms).

It is anticipated that strong N—H⋯O hydrogen bonds would be a dominant feature in the crystal structure. These bonds can form between the amide proton of one molecule and an oxygen atom of either a carbonyl or a nitro group of a neighboring molecule. nih.gov Such interactions often link molecules into one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net For example, in the crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide, molecules are linked into chains via N—H⋯O hydrogen bonds involving a nitro oxygen atom. nih.gov

The combination of directional hydrogen bonds and non-directional π-stacking and van der Waals forces leads to the formation of a well-defined supramolecular assembly. nso-journal.orgrsc.org In related structures, molecules are often observed to form centrosymmetric dimers through hydrogen bonding, which then further assemble into larger structures. nih.gov The molecule of a related oxamide, C14H10N4O6, lies on a crystallographic center of symmetry and is linked into zigzag chains by N—H⋯O hydrogen bonds. researchgate.net The specific packing motif (e.g., herringbone, layered) depends on the subtle balance of these intermolecular forces, which work in concert to achieve the most thermodynamically stable arrangement in the crystal. iucr.org This organized assembly at the molecular level is the foundation of the macroscopic crystal's properties. nih.gov

Solution-State Spectroscopic Investigations (Beyond Basic Identification)

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules in the solution state. ontosight.ai High-resolution NMR, IR, and Raman spectroscopy provide complementary information, offering a comprehensive picture of this compound's behavior and characteristics.

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the protons of the ethanediamide core. The aromatic protons on the 3-nitrophenyl ring will appear as a complex multiplet pattern in the downfield region (typically δ 7.5-8.7 ppm), with their specific chemical shifts influenced by the electron-withdrawing effects of the nitro group and the amide substituent. chemicalbook.com The amide (N-H) protons are expected to appear as a broad singlet even further downfield (δ > 10 ppm), a characteristic feature for such functional groups. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ethanediamide group in the range of δ 158-162 ppm. The aromatic carbons will resonate between δ 120-150 ppm. The carbon atom attached to the nitro group (C3) is expected to be significantly deshielded. The electronic effects of the substituents can be clearly mapped by the chemical shifts of the different carbon atoms in the phenyl ring.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale / Notes |

|---|---|---|---|

| ¹H | Amide (N-H) | > 10.0 | Deshielded proton, often broad. Based on 3'-nitroacetanilide. chemicalbook.com |

| ¹H | Aromatic (C-H) | 7.5 - 8.7 | Complex pattern due to substituent effects of NO₂ and NHCO groups. chemicalbook.com |

| ¹³C | Carbonyl (C=O) | 158 - 162 | Typical range for amide carbonyls. sioc-journal.cn |

| ¹³C | Aromatic (C-NO₂) | ~148 | Deshielded due to the strong electron-withdrawing effect of the nitro group. |

| ¹³C | Aromatic (C-N) | ~140 | Deshielded due to attachment to nitrogen. |

| ¹³C | Aromatic (C-H) | 115 - 135 | Range for other aromatic carbons. sioc-journal.cn |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorption bands. A strong, sharp band (or bands) in the 3300-3400 cm⁻¹ region corresponds to N-H stretching vibrations. The amide I band (primarily C=O stretching) should appear as a very strong absorption around 1650-1680 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) is typically found near 1550 cm⁻¹. The nitro group gives rise to two strong, characteristic bands: an asymmetric stretching vibration around 1530-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, strong Raman signals are expected for the symmetric stretching of the nitro group (~1350 cm⁻¹) and for the vibrations of the aromatic ring skeleton (e.g., ring breathing modes). ualberta.ca The C=O stretching vibration is also Raman active. The combination of IR and Raman data provides a more complete vibrational analysis than either technique alone.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 (Strong) | Weak |

| C-H Stretch | Aromatic | 3000 - 3100 (Medium) | Strong |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 (Very Strong) | Medium-Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide | ~1550 (Strong) | Weak |

| NO₂ Asymmetric Stretch | Nitro | 1530 - 1550 (Very Strong) | Medium |

| NO₂ Symmetric Stretch | Nitro | 1340 - 1360 (Strong) | Very Strong |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Advanced mass spectrometry is an indispensable tool for the definitive confirmation of a compound's molecular formula and for mapping its structural characteristics through fragmentation analysis. For this compound (C₈H₇N₃O₄), high-resolution mass spectrometry (HRMS) provides the precision required to confirm its elemental composition. Techniques like electrospray ionization (ESI) or chemical ionization (CI) are considered "soft" ionization methods that typically yield a prominent pseudomolecular ion peak ([M+H]⁺), allowing for accurate molecular weight determination. libretexts.org

Electron impact (EI) ionization, a "hard" technique, imparts significant energy, leading to reproducible fragmentation that offers valuable structural information. acdlabs.com The fragmentation of this compound is dictated by its functional groups: the nitroaromatic ring and the ethanediamide moiety. The presence of a nitrogen-containing compound often results in a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.org

Key fragmentation pathways for nitroaromatic compounds include the loss of a nitro radical (•NO₂, 46 Da) and a nitroso radical (•NO, 30 Da). acdlabs.com Furthermore, amide structures commonly undergo α-cleavage adjacent to the carbonyl groups. The analysis of these fragmentation patterns allows for the systematic reconstruction of the molecule's structure. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Da) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 209 | [M]⁺ | Molecular Ion |

| 192 | [M-OH]⁺ | Loss of hydroxyl radical |

| 163 | [M-NO₂]⁺ | Loss of nitro radical from the phenyl ring |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the amide C-N bond, forming the nitrophenyl radical cation |

| 92 | [C₆H₄O]⁺ | Loss of NO from the [C₆H₄NO₂]⁺ fragment |

Spectroscopic Analysis of Electronic Transitions: UV-Vis and Luminescence

The electronic properties of this compound can be thoroughly investigated using UV-Visible and luminescence spectroscopy. These techniques probe the electronic transitions between molecular orbitals, providing information on the compound's conjugation and chromophoric systems. nffa.eu

The UV-Vis absorption spectrum of compounds containing nitrophenyl groups is characterized by distinct absorption bands. mdpi.com These bands are primarily attributed to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups. mdpi.comspectroscopyonline.com For related N-(nitrophenyl)oxamate compounds, strong absorption bands corresponding to ligand-centered π → π* transitions are observed. researchgate.net The solvent environment can influence the position and intensity of these absorption maxima.

Luminescence spectroscopy, including fluorescence and phosphorescence, provides further insight into the excited-state properties of the molecule. nffa.eu While many nitroaromatic compounds exhibit weak or no luminescence due to efficient non-radiative decay pathways, some ethanediamide derivatives and their metal complexes are known to be luminescent. researchgate.netcolab.ws Studies on related zinc(II) complexes with this compound-type ligands show that the emission properties are primarily derived from ligand-centered transitions, as the metal orbitals may not contribute significantly to the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO). researchgate.net Any observed luminescence would likely originate from the relaxation of an excited state formed by the π → π* transition. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value / Observation | Attributed Electronic Transition |

|---|---|---|---|

| UV-Vis Absorption | λmax 1 | ~250-270 nm | π → π* (Phenyl Ring) |

| UV-Vis Absorption | λmax 2 | ~330-350 nm | n → π* (NO₂ and C=O groups) |

| Photoluminescence | Emission | Weak fluorescence/phosphorescence | Relaxation from lowest singlet/triplet excited state |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. This technique maps the electron distribution of a molecule within a crystal lattice, allowing for the decomposition of the crystal packing into specific atom-pair contacts and their relative contributions. nih.gov

For a molecule like this compound, a variety of intermolecular forces are expected to play a crucial role in its solid-state architecture. The most significant of these would be the strong N-H···O hydrogen bonds formed between the amide N-H donors and the carbonyl or nitro group oxygen acceptors of neighboring molecules. ajol.info

Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| O···H / H···O | ~40-50% | Represents N-H···O hydrogen bonds and other contacts involving oxygen. nih.gov |

| H···H | ~25-35% | Represents van der Waals forces between hydrogen atoms on the periphery of the molecules. researchgate.net |

| C···H / H···C | ~10-15% | Indicates weaker C-H···π or C-H···O interactions. nih.gov |

| N···H / H···N | ~3-5% | Contacts involving nitrogen atoms, primarily from the amide and nitro groups. |

| C···C | ~2-4% | Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N 3 Nitrophenyl Ethanediamide

Oxidation and Reduction Pathways Involving the Nitro Group and Amide Linkage

The most reactive site for oxidation and reduction reactions in N-(3-nitrophenyl)ethanediamide is the nitro group. This functionality can undergo a well-established cascade of reduction processes to yield various nitrogen-containing functional groups. The amide linkages, in contrast, are generally stable to most reducing agents but can be susceptible to oxidative cleavage under harsh conditions.

Reduction Pathways: The reduction of the nitro group on the aromatic ring is a fundamental transformation in organic synthesis. Depending on the reagents and reaction conditions, the reduction can be stopped at various stages, yielding nitroso, hydroxylamino, or the fully reduced amino group.

Catalytic Hydrogenation: This is one of the most common methods for reducing nitroarenes to anilines. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective, typically using hydrogen gas or a transfer hydrogenation source like hydrazine (B178648) or ammonium (B1175870) formate. This method is generally chemoselective for the nitro group, leaving the amide bonds intact.

Metal/Acid Reduction: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (typically hydrochloric acid) is a classic method for nitro group reduction. This approach is robust but less mild than catalytic hydrogenation.

Selective Reduction: Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can, under controlled conditions, offer partial reduction, potentially leading to the corresponding hydroxylamine (B1172632) derivative.

The complete reduction of this compound would yield N-(3-aminophenyl)ethanediamide, a key intermediate for further functionalization, such as diazotization or acylation.

Oxidation Pathways: The this compound molecule is relatively resistant to oxidation. The aromatic ring is deactivated by the electron-withdrawing nitro and amide groups, making it less susceptible to electrophilic attack by oxidizing agents. The amide C-N bonds are also stable. Under very harsh oxidative conditions, degradation of the molecule would likely occur, potentially involving cleavage of the ethanediamide backbone or oxidation of the aromatic ring.

| Transformation | Typical Reagents | Product Functional Group |

| Full Reduction | H₂, Pd/C; Fe, HCl | Amino (-NH₂) |

| Partial Reduction | SnCl₂, HCl | Hydroxylamino (-NHOH) |

| Oxidation | Generally unreactive | No reaction under mild conditions |

Hydrolytic Stability and Degradation Mechanisms of the Ethanediamide Scaffold

The stability of the ethanediamide scaffold in this compound is governed by the reactivity of its two amide bonds. Amides are significantly more resistant to hydrolysis than their ester counterparts due to the greater resonance stabilization involving the nitrogen lone pair. However, under forcing acidic or basic conditions, hydrolysis can be achieved.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous acid), the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would lead to the cleavage of the amide bonds, ultimately yielding 3-nitroaniline (B104315), oxalic acid, and ammonia. The secondary amide is generally more stable than the primary amide, suggesting that the terminal -CONH₂ group may hydrolyze preferentially.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., hot aqueous sodium hydroxide), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This pathway is generally slower than acid-catalyzed hydrolysis for amides. The reaction would result in the formation of the sodium salt of 3-nitroaniline and sodium oxalate. The rate of hydrolysis is influenced by the stability of the leaving group; however, unlike in ester hydrolysis, the amine leaving groups are strong bases, making this step less favorable. nih.gov Studies on the hydrolysis of similar compounds like p-nitrophenyl acetate (B1210297) show that an electron-withdrawing nitro group can influence the rate-limiting step of the reaction. nih.govresearchgate.net

| Condition | Mechanism | Primary Products |

| Strong Acid (H₃O⁺, Δ) | Protonation of C=O, nucleophilic attack by H₂O | 3-Nitroaniline, Oxalic Acid, Ammonium Ion |

| Strong Base (OH⁻, Δ) | Nucleophilic attack by OH⁻ | 3-Nitroaniline, Oxalate |

Electrophilic and Nucleophilic Substitution Reactions on the Nitrophenyl Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is profoundly influenced by its substituents.

Electrophilic Aromatic Substitution (EAS): The nitrophenyl ring is strongly deactivated towards electrophilic attack. Both the nitro group (-NO₂) and the amide group (-NHCOR) are electron-withdrawing and act as deactivating groups.

Directing Effects: The nitro group is a powerful meta-director. The amide group is also a meta-director due to the electron-withdrawing nature of its carbonyl group, which pulls electron density from the ring via resonance. With both groups present, their directing effects are additive. Therefore, any electrophilic substitution would be directed to the positions meta to both groups, which are C4 and C6. The C2 position is sterically hindered. Given the strong deactivation, forcing conditions (high temperatures, strong Lewis acids) would be required for reactions like further nitration, halogenation, or sulfonation, and yields are expected to be low.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires a nucleophile, a good leaving group (like a halide), and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgchemistrysteps.comlibretexts.org

This compound itself is not a suitable substrate for SNAr because it lacks a leaving group on the aromatic ring. However, if a derivative were synthesized, such as N-(2-fluoro-5-nitrophenyl)ethanediamide, the molecule would become highly activated for nucleophilic attack. In this hypothetical derivative, the fluorine atom is ortho to one nitro group and para to the amide group's influence, making the C-F bond susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds via an addition-elimination mechanism, which is often the rate-limiting step. youtube.comnih.gov

| Reaction Type | Reactivity of this compound | Directing Influence |

| Electrophilic Substitution | Strongly Deactivated | Meta-directing (to C4, C6) |

| Nucleophilic Substitution | Unreactive (No Leaving Group) | N/A |

Cyclization and Rearrangement Reactions of this compound and its Derivatives

While this compound itself is unlikely to undergo intramolecular cyclization, its derivatives can be precursors to various heterocyclic systems. Such reactions typically involve the introduction of additional reactive functional groups or the transformation of existing ones.

Cyclization via Reduction of the Nitro Group: A common strategy for forming nitrogen-containing heterocycles involves the reduction of a nitro group to an amine, which then acts as an intramolecular nucleophile. For instance, if the ethanediamide side chain of this compound were modified to contain an electrophilic center, a cyclization reaction could be induced following the reduction of the nitro group. Reduction of the nitro group to N-(3-aminophenyl)ethanediamide, followed by a reaction that introduces an electrophile on the terminal amide nitrogen, could lead to intramolecular cyclization to form a benzimidazole (B57391) or quinoxaline (B1680401) derivative, depending on the nature of the modification.

Rearrangement Reactions: Rearrangement reactions are less common for this specific structure but could be envisioned under certain conditions. For example, the interrupted Nef reaction is a process where nitronic acids, formed from nitroalkanes under basic conditions, undergo intramolecular cyclization instead of hydrolysis. mdpi.com While this is not directly applicable to an aromatic nitro group, derivatives of this compound containing an aliphatic nitro group elsewhere in the molecule could potentially undergo such rearrangements to form novel cyclic structures.

Mechanistic Elucidation of Reactions Employing this compound as a Reagent or Intermediate

Due to its defined electronic and structural features, this compound and its isomers could serve as valuable substrates for mechanistic studies in physical organic chemistry.

Probing Electronic Effects: By synthesizing the 2-nitro and 4-nitro isomers and comparing their reactivity (e.g., rates of hydrolysis) to the 3-nitro isomer, one could quantify the electronic effects (inductive vs. resonance) of the nitro group on the stability of the amide linkages. The para- and ortho-nitro groups can delocalize a negative charge through resonance, which could stabilize transition states in base-catalyzed hydrolysis, whereas the meta-nitro group exerts its influence primarily through induction.

Studying Reaction Mechanisms: Derivatives of this compound could be employed to study the finer points of reaction mechanisms. For example, a halogenated analogue could be used in kinetic isotope effect (KIE) studies to provide evidence for concerted versus stepwise mechanisms in SNAr reactions. nih.gov The ethanediamide moiety provides two distinct amide environments (primary and secondary), which could be used to probe selectivity in enzymatic or chemical cleavage reactions.

As a Precursor for Novel Reagents: The compound can act as a building block for more complex molecules used in mechanistic probes. For instance, reduction of the nitro group to an amine and subsequent diazotization would yield a diazonium salt. This reactive intermediate could be used in Sandmeyer or Heck-type reactions to introduce a variety of functionalities, creating a library of substituted ethanediamides for further study.

Theoretical and Computational Chemistry Studies on N 3 Nitrophenyl Ethanediamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's behavior. hakon-art.com DFT, in particular, has become a popular and effective tool for predicting a wide array of molecular properties, including structures, vibrational frequencies, and reaction pathways. hakon-art.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, commonly with the B3LYP functional and a basis set such as 6-31G(d,p) or 6-311++G(d,p), the electronic energy of the molecule is minimized with respect to the positions of its nuclei. nih.govmdpi.com This process yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral (torsional) angles.

| Parameter | Bond | Predicted Value | Parameter | Atoms | Predicted Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C-C (ring avg.) | 1.39 Å | Bond Angle (°) | O-N-O (nitro) | ~124° |

| C-N (nitro) | 1.48 Å | C-C-N (amide) | ~115° | ||

| N-O (nitro avg.) | 1.23 Å | C-N-H (amide) | ~121° | ||

| C(ring)-N(amide) | 1.41 Å | Dihedral Angle (°) | C-C-N-O (nitro) | ~0° (near planar) | |

| N-C (amide) | 1.36 Å | C(ring)-N-C=O | Variable (defines conformation) | ||

| C=O (amide) | 1.24 Å | O=C-C=O | Variable (defines conformation) | ||

| C-C (diamide) | 1.53 Å |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. nih.gov

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), are critical descriptors of molecular stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring and amide nitrogen, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a key feature of many nitroaromatic compounds. nih.gov From these energies, other global reactivity descriptors can be calculated, such as chemical hardness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactive nature.

| Property | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.5 to -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.5 to -3.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 7.5 to 8.5 |

| Electron Affinity | A | -ELUMO | 2.5 to 3.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

| Electronegativity | χ | (I + A) / 2 | 5.0 to 6.0 |

| Electrophilicity Index | ω | (χ2) / (2η) | 5.0 to 7.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-poor regions with positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map would clearly show strong negative potential localized on the oxygen atoms of the nitro group and the carbonyl groups of the diamide (B1670390) moiety. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms attached to the amide nitrogens would exhibit a positive electrostatic potential, identifying them as acidic sites and potential hydrogen bond donors. This detailed charge landscape is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound, typically placed in a simulation box filled with water molecules, can reveal how the molecule's conformation changes in an aqueous environment. By tracking the dihedral angles of the flexible ethanediamide chain over nanoseconds, one can observe transitions between different conformers and determine their relative populations.

Furthermore, MD is essential for studying solvation effects. It allows for the detailed analysis of the solvation shell, including the number and lifetime of hydrogen bonds formed between the molecule's polar groups (nitro, amide) and the surrounding water molecules. nih.gov This information is critical for understanding the molecule's solubility and how the solvent influences its structure and reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.commdpi.com These models are built by developing mathematical equations that link calculated molecular descriptors to an observed activity or property. mdpi.com

For a molecule like this compound, the quantum chemical descriptors calculated in Section 5.1 (e.g., EHOMO, ELUMO, dipole moment, MEP values) can be used as inputs for QSAR/QSPR models. nih.govresearchgate.net Nitroaromatic compounds are a class of chemicals for which extensive QSAR modeling has been performed, often to predict their toxicity, mutagenicity, or carcinogenicity. nih.govresearchgate.netnih.gov Descriptors related to electron-accepting ability (like a low ELUMO) and hydrophobicity are often found to be significant predictors of the toxic effects of these compounds. nih.gov

Similarly, QSPR models can predict key physical properties. For nitro compounds, which are often used as energetic materials, QSPR models have been developed to predict properties like impact sensitivity and decomposition enthalpy, providing a way to assess their stability and safety without direct experimentation. researchgate.netnih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them.

For this compound, computational studies could explore various reactions, such as its synthesis, hydrolysis, or thermal decomposition. A key aspect of this analysis is the location of the transition state structure and the calculation of its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Studies on related molecules, such as the thermal decomposition of N-substituted diacetamides, suggest that such reactions can proceed through concerted mechanisms involving cyclic transition states. nih.gov For instance, a plausible decomposition pathway for this compound might involve a six-membered transition state leading to the elimination of smaller, stable molecules. nih.gov DFT calculations can verify the feasibility of such proposed mechanisms and provide a detailed understanding of the electronic changes that occur throughout the reaction.

Exploration of Biological Activity and Molecular Mechanisms of N 3 Nitrophenyl Ethanediamide Excluding Clinical Data

In Vitro Evaluation of Biological Interactions (Molecular Level)

Enzyme Inhibition Studies and Mechanistic Insights

While direct enzymatic inhibition data for N-(3-nitrophenyl)ethanediamide is limited, extensive research on structurally similar compounds provides significant mechanistic insights. A closely related analogue, N-(3-nitrophenyl)prop-2-enamide, has been identified as a potent and selective inhibitor of Monoamine Oxidase-B (MAO-B). nih.gov This compound demonstrated competitive and reversible inhibition of MAO-B with a notable Ki value of 0.039 ± 0.005 µM. nih.gov Further studies on a series of nitro-group-bearing enamides confirmed this activity, with lead compounds exhibiting high selectivity for MAO-B over MAO-A and also showing inhibitory effects against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov

The mechanism for these compounds is competitive and reversible, as determined by dialysis methods and Lineweaver–Burk plot analysis. nih.gov The nitro group is considered a versatile electron-attracting functional group that can act as a proton acceptor, facilitating hydrogen-bonding interactions within the catalytic site of enzyme targets. nih.gov

In the context of inflammation, a series of nitro-substituted benzamide (B126) derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS). nih.gov Certain derivatives demonstrated significant, dose-dependent inhibition of nitric oxide (NO) production in macrophage cell lines with IC50 values as low as 3.7 µM. nih.gov This suggests that the nitrophenyl moiety is a key pharmacophore for interacting with the iNOS active site. Additionally, related p-nitrophenyl hydrazones have been investigated as multi-target inhibitors targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. thieme-connect.deresearchgate.net

Table 1: Enzyme Inhibition Data for this compound Analogues

| Compound Class/Analogue | Target Enzyme | Activity (IC50/Ki) | Inhibition Mechanism |

|---|---|---|---|

| N-(3-nitrophenyl)prop-2-enamide (AD9) | MAO-B | Ki = 0.039 ± 0.005 µM | Competitive, Reversible |

| Nitro-bearing enamide (NEA1) | MAO-B | IC50 = 0.016 µM; Ki = 0.013 ± 0.005 µM | Competitive, Reversible |

| Nitro-bearing enamide (NEA3) | MAO-B | IC50 = 0.0092 µM; Ki = 0.0049 ± 0.0002 µM | Competitive, Reversible |

| Nitro-bearing enamides (NEA1, NEA3) | BACE1 | IC50 = 8.21 & 8.01 µM, respectively | Not specified |

| Nitro-substituted benzamide (Cmpd 5) | iNOS | IC50 = 3.7 µM (NO inhibition) | Not specified |

| Nitro-substituted benzamide (Cmpd 6) | iNOS | IC50 = 5.3 µM (NO inhibition) | Not specified |

Receptor Binding Assays and Ligand-Target Interactions

Specific receptor binding assay data for this compound are not extensively detailed in the current body of scientific literature. Receptor binding assays are crucial in pharmacology to determine the affinity and selectivity of a ligand for its biological target. These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor and measuring the amount of bound radioactivity. Competition binding experiments, where a non-labeled compound's ability to displace the radiolabeled ligand is measured, are used to determine the binding affinity (Ki) of the new compound. While this methodology is standard, its specific application to this compound has not been reported.

Investigation of DNA and Protein Binding Mechanisms

The interaction of nitrophenyl derivatives with macromolecules like DNA and proteins has been explored primarily through computational methods. Molecular docking studies of a related compound, {(4-nitrophenyl)sulfonyl}tryptophan, showed potential binding to E. coli DNA gyrase, a key enzyme in bacterial DNA replication. mdpi.com This suggests that the nitrophenyl moiety can participate in interactions within the binding pockets of enzymes that act on DNA. mdpi.com

Studies on pyrazole (B372694) derivatives containing a 3-(4-nitrophenyl) group have also investigated interactions with calf thymus DNA (ct-DNA). researchgate.net These investigations, using spectroscopic methods, point to the potential for these types of molecules to bind to DNA, although the precise mechanism (intercalation, groove binding, etc.) for the this compound structure itself remains to be elucidated. The development of advanced techniques for analyzing DNA-protein interactions is crucial for characterizing the binding specificities and mechanisms of such compounds. nih.gov

Identification of Molecular Targets and Pathways

Based on the demonstrated bioactivity of analogous compounds, several molecular targets and associated pathways can be identified for the N-(3-nitrophenyl) scaffold.

Monoamine Oxidase-B (MAO-B): As a potent inhibitor of MAO-B, this class of compounds targets the degradation pathway of monoamine neurotransmitters, particularly dopamine (B1211576). nih.gov Inhibition of MAO-B increases dopamine levels and is a validated strategy in the management of neurodegenerative conditions like Parkinson's disease. researchgate.net

β-secretase (BACE1): Inhibition of BACE1, the enzyme that initiates the production of amyloid-β peptides, positions these compounds within the therapeutic pathway for Alzheimer's disease. nih.gov

Inducible Nitric Oxide Synthase (iNOS): By inhibiting iNOS, nitrophenyl compounds can modulate inflammatory pathways. nih.govbenthamdirect.comnih.gov Overproduction of nitric oxide by iNOS is a hallmark of many inflammatory diseases. nih.gov

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): As demonstrated by related hydrazone structures, the nitrophenyl pharmacophore shows potential for dual inhibition of COX-2 and 5-LOX. thieme-connect.deresearchgate.netmdpi.com This would affect the production of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation and pain. nih.gov

DNA Gyrase: The potential interaction with bacterial DNA gyrase suggests a role in antimicrobial pathways by disrupting bacterial DNA synthesis and replication. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies on nitroaromatic compounds have provided valuable insights into the features governing their biological activity. researchgate.net The unique electronic properties of the nitro group significantly influence these interactions. mdpi.com

Role of the Nitro Group: The presence of an electron-withdrawing nitro group on the phenyl ring is often crucial for potent bioactivity. It has been documented to provide better binding affinity than electron-donating groups in the context of MAO-B inhibition. nih.gov The position of the nitro group is also critical; molecular docking studies on nitro benzamides revealed that the orientation and polarizability conferred by the nitro groups were key for efficient binding to iNOS. nih.gov

Impact of Substituents: In studies on related MAO-B inhibitors, the substitution pattern on the phenyl ring significantly modulated inhibitory activity. For instance, among pyridazinobenzylpiperidine derivatives, a chloro-substituent at the 3-position of a ring resulted in greater MAO-B inhibition than other groups like methoxy, fluoro, or methyl. researchgate.net

General Trends: Quantitative structure-activity relationship (QSAR) studies on various nitroaromatic compounds have been used to create predictive models for their biological effects. nih.govnih.gov These models often incorporate descriptors related to molecular topology and quantum chemical properties, confirming that electronic features, such as the charge distribution influenced by the nitro group, are paramount for activity. nih.govsciengine.com

Molecular Docking and Drug Design Simulations for Potential Bioactive Analogues

Molecular docking has become an indispensable tool for rational drug design, providing insights into the binding modes of ligands with their protein targets. rsc.org For compounds related to this compound, docking simulations have been used to support and explain experimental findings and to guide the design of new analogues.

MAO-B Inhibition: Docking studies of enamide-based MAO-B inhibitors revealed that the nitrophenyl moiety fits into a hydrophobic pocket of the enzyme's active site. nih.gov This computational evidence supports the observed high affinity and selectivity.

iNOS and COX/LOX Inhibition: Docking analysis of nitro benzamide derivatives within the iNOS active site showed that the most potent inhibitors bind more efficiently due to an optimal number and orientation of nitro groups. nih.gov Similarly, for p-nitrophenyl hydrazones, docking simulations identified key hydrogen bond interactions within the active sites of COX-2 and 5-LOX, explaining their inhibitory potential. thieme-connect.deresearchgate.net The para-nitro group, in particular, was suggested to confer site-directing selectivity. thieme-connect.de

DNA Gyrase Interactions: In silico studies of a nitrophenyl-containing sulfonamide docked into the active site of E. coli DNA gyrase (PDB: 5MMN) yielded a binding free energy of -6.37 kcal/mol, which was more favorable than the standard drug ciprofloxacin (B1669076) (-5.38 kcal/mol). mdpi.com This indicates a strong potential for inhibition. Similar docking approaches have been widely used to screen for and validate new potential DNA gyrase inhibitors. nih.govnih.govbiorxiv.org

These computational studies are crucial for designing potential bioactive analogues by allowing for the virtual screening of modifications to the lead structure to enhance binding affinity, selectivity, and pharmacokinetic properties. mdpi.comchemrxiv.org

Table 2: Summary of Molecular Docking Studies on Analogues

| Compound Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Nitro-bearing enamides | MAO-B | Not specified | Nitrophenyl moiety in hydrophobic pocket |

| Nitro-substituted benzamides | iNOS | Not specified | Favorable orientation of nitro groups |

| p-Nitrophenyl hydrazones | COX-2, 5-LOX | Not specified | Hydrogen bonding with active site residues |

| {(4-nitrophenyl)sulfonyl}tryptophan | E. coli DNA Gyrase (5MMN) | -6.37 | Favorable binding energy compared to standard |

| {(4-nitrophenyl)sulfonyl}tryptophan | COVID-19 Main Protease (6LU7) | -6.35 | Favorable binding energy |

Applications in Advanced Materials Science and Catalysis

Utilization of N-(3-nitrophenyl)ethanediamide in Luminescent Materials

Derivatives of this compound are key components in the synthesis of novel luminescent materials. A notable area of research involves the creation of zinc(II) complexes with strong photoluminescent properties. ju.edu.jo A series of N-(3-NO₂–C₆H₄)-N'-(4-R-C₆H₄)oxamato zincate(II) complexes have been synthesized by reacting N-(3-nitrophenyl)-N'-(4-R-C₆H₄)oxamides with zinc acetate (B1210297) dihydrate. ju.edu.jo These resulting complexes exhibit strong photoluminescence at room temperature, both in solid form and in solution, positioning them as promising candidates for new luminescent materials. ju.edu.jo

The structural and photophysical properties of these zincate(II) complexes are influenced by the substituent group (R) on the phenyl ring. The coordination of the zinc(II) ion with the rigid oxamato ligands reduces thermal vibrations, which in turn enhances fluorescence efficiency. ju.edu.jo Single-crystal X-ray diffraction analyses have confirmed the tetrahedral coordination environment around the central Zn(II) ion, which is formed by the oxamato ligands. ju.edu.jo The strong luminescence observed in these materials makes them suitable for applications in organic light-emitting diodes (OLEDs), where organic materials are widely used as injection-transport layers, dopants, or host materials. ju.edu.jo

Table 1: Photophysical Properties of N-(3-NO₂–C₆H₄)-N'-(4-R-C₆H₄)oxamato Zincate(II) Complexes

| Complex ID | Substituent (R) | Emission Maxima (Solid State) | Emission Maxima (in CH₂Cl₂) |

| 3a | OMe | 510 nm | 520 nm |

| 3b | Me | 512 nm | 522 nm |

| 3c | H | 515 nm | 525 nm |

| 3d | F | 513 nm | 524 nm |

| 3e | Cl | 518 nm | 528 nm |

| 3f | Br | 520 nm | 530 nm |

| 3g | NO₂ | 535 nm | 545 nm |

This table summarizes the emission maxima for a series of zincate(II) complexes, demonstrating the influence of the 'R' substituent on their luminescent properties in both solid and solution states. Data derived from studies on this compound derivatives. ju.edu.jo

Integration into Coordination Complexes and Metal-Organic Frameworks (MOFs)

The structure of this compound makes it an excellent ligand for the construction of coordination complexes and, by extension, Metal-Organic Frameworks (MOFs). The ethanediamide backbone provides nitrogen donor atoms that can coordinate with metal ions. In the previously mentioned zincate(II) complexes, the tetrahedral coordination sphere around the zinc(II) ion is formed by four amide nitrogen donor atoms from two ethanediamide ligands. researchgate.net

These types of bis(oxamate) or bis(N,N-substituted)oxamide ligands are extensively studied for preparing polynuclear species where metal ions are bridged by these rigid units. ju.edu.jo This capability is fundamental to the design of MOFs, which are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. scispace.com The tunable nature of both the metal node and the organic linker allows for the rational design of MOFs with specific properties for applications in gas storage, separation, and catalysis. scispace.com While specific MOFs based solely on this compound are an emerging area, the demonstrated ability of its derivatives to form stable, well-defined coordination complexes with metal centers like Zn(II) underscores its potential as a valuable linker in the synthesis of novel MOF architectures. ju.edu.jo

Application as Ligands or Precursors in Catalytic Systems

The coordination complexes formed from this compound derivatives are not only interesting for their material properties but also for their potential catalytic activity. It has been noted that complexes where metal ions are bridged by rigid bidentate ligands, such as bis(oxamates), can function as catalytically active species. ju.edu.jo These systems can be applied in both homogeneous and heterogeneous catalysis. ju.edu.jo

The catalytic potential arises from the stable yet reactive environment created by the metal center coordinated to the ethanediamide-based ligand. The electronic properties of the ligand, influenced by substituents like the nitro group, can modulate the reactivity of the metal center, making it suitable for specific catalytic transformations. The use of such well-defined complexes allows for a systematic study of structure-activity relationships, paving the way for the design of more efficient and selective catalysts.

Development of this compound for Optoelectronic and Electronic Materials

The electronic characteristics of this compound and its derivatives make them highly suitable for development into optoelectronic and electronic materials. The presence of the nitro group (a strong electron-withdrawing group) and the phenyl rings creates a π-conjugated system with specific electronic properties. ju.edu.jo

Studies on related compounds, such as N-(3-nitrophenyl) acetamide (B32628) (3NAA), have shown their potential in this field. Single crystals of 3NAA exhibit low absorbance in the visible region with a cut-off wavelength at 318 nm, substantiating their potential for use in optoelectronic devices. researchgate.net Density Functional Theory (DFT) calculations on the zincate(II) complexes derived from this compound reveal that the HOMO and LUMO orbitals are mainly localized on the ligands, with the Zn(II) orbitals not contributing significantly. ju.edu.jo These complexes also show characteristic ligand-to-ligand charge transfer (LLCT) bands in their UV-Vis spectra, a key feature for optoelectronic applications. ju.edu.jo The ability to tune the electronic properties by modifying the substituents on the phenyl ring allows for the fine-tuning of materials for specific roles in devices like OLEDs. ju.edu.jo

Table 2: Selected Optical and Electronic Properties of a Related Compound, N-(3-nitrophenyl) acetamide (3NAA)

| Property | Value | Significance |

| Cut-off Wavelength | 318 nm | Low absorbance in the visible region, suitable for optical devices. researchgate.net |

| Refractive Index | 1.53 | A key parameter for designing optical components. researchgate.net |

| Dielectric Constant | Decreases with increasing frequency | Indicates suitability for high-frequency device applications. researchgate.net |

| Photoluminescence | Violet fluorescence peak at 330 nm | Demonstrates light-emitting capability. researchgate.net |

This table highlights the optoelectronic properties of N-(3-nitrophenyl) acetamide, a structurally similar compound, indicating the potential of the N-(3-nitrophenyl) moiety in electronic materials. researchgate.net

Role in Sensing Technologies and Molecular Recognition

The luminescent properties of complexes derived from this compound open up possibilities for their use in sensing technologies. Luminescent sensors often operate on the principle of fluorescence quenching or enhancement upon interaction with a target analyte. The host-guest chemistry involving anion recognition is a significant area of interest for developing sensors that can measure the levels of crucial anions in physiological or industrial processes. miami.edu

The strong fluorescence of the zincate(II) complexes could potentially be modulated by the presence of specific molecules or ions, making them candidates for chemosensors. ju.edu.jo Molecular recognition, the selective binding of a host molecule to a guest, is the fundamental principle behind such sensors. miami.edu The structure of the this compound ligand, with its specific geometry and electronic distribution, can be designed to create binding pockets that are selective for certain analytes. For instance, the fluorescence of lanthanide-based coordination polymers is known to be quenched by nitroaromatic compounds, demonstrating the principle of using luminescent frameworks for detection. mdpi.com This suggests that the inherent luminescence of this compound-based materials could be harnessed for developing new sensing platforms.

Analytical Methodologies for N 3 Nitrophenyl Ethanediamide in Complex Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and quantification of N-(3-nitrophenyl)ethanediamide from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for the analysis of this compound. The separation is typically achieved using a C18 stationary phase, which provides excellent resolution for aromatic and moderately polar compounds. The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution using a mixture of an aqueous component (often with a pH-modifying additive like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol is commonly employed. Detection is most frequently performed using a UV-Vis detector, as the nitroaromatic and amide functionalities of the molecule exhibit strong absorbance in the UV region. For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS).

Below is a table outlining a hypothetical, yet typical, set of HPLC parameters for the analysis of this compound.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

| Expected RT | 12-15 min (estimated) |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of thermally stable and volatile compounds. While this compound has a relatively high molecular weight and polarity, which can present challenges for GC analysis, derivatization can be employed to enhance its volatility and thermal stability. However, direct GC analysis is also possible under appropriate conditions. The use of a high-temperature capillary column with a polar stationary phase is recommended. Detection can be achieved using a Flame Ionization Detector (FID), but for higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is preferable. GC-MS provides the added advantage of structural confirmation through the analysis of the compound's mass spectrum.

A summary of potential GC-MS parameters is provided in the table below.

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | 150 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

Advanced Spectroscopic Methods for Detection and Characterization in Complex Mixtures

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound, especially when present in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide protons, and any aliphatic protons if present in a derivative. The chemical shifts and coupling patterns of the aromatic protons on the nitrophenyl ring would provide clear evidence of the 3-substitution pattern. The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbons of the diamide (B1670390), the aromatic carbons, and the carbon bearing the nitro group. In complex mixtures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to resolve overlapping signals and establish connectivity within the molecule.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH | 8.5 - 9.5 (broad singlet) | - |

| Aromatic C2-H | ~8.2 (singlet or narrow triplet) | ~120 |

| Aromatic C4-H | ~7.8 (doublet of doublets) | ~125 |

| Aromatic C5-H | ~7.5 (triplet) | ~130 |

| Aromatic C6-H | ~7.9 (doublet of doublets) | ~115 |

| Carbonyl C=O | - | ~160-165 |

| Aromatic C1 (C-NH) | - | ~140 |

| Aromatic C3 (C-NO₂) | - | ~148 |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and identification of this compound. When coupled with a chromatographic separation method (GC-MS or LC-MS), it can provide both retention time and mass spectral data, which together offer a high degree of confidence in identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, along with characteristic fragment ions resulting from the cleavage of the amide bonds and the loss of the nitro group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Expected key fragmentation patterns in the mass spectrum are outlined below.

| m/z Value (Predicted) | Corresponding Fragment |

| [M]+ | Molecular Ion |

| [M - NO₂]+ | Loss of the nitro group |

| [M - CONH₂]+ | Cleavage of the terminal amide group |

| [C₆H₄NO₂NHCO]+ | Fragment containing the nitrophenyl and one amide group |

| [C₆H₄NO₂]+ | Nitrophenyl cation |

Electrochemical Methods for Detection and Redox Behavior Analysis

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of redox-active compounds like this compound. The presence of the nitro group makes the molecule susceptible to reduction at an electrode surface.

Cyclic Voltammetry (CV)

The table below provides expected redox potential ranges for the nitro group reduction in aprotic and protic media.

| Medium | Reduction Process | Expected Potential Range (vs. Ag/AgCl) |

| Aprotic | R-NO₂ + e⁻ ⇌ [R-NO₂]⁻ | -0.8 to -1.2 V |

| Protic (Acidic) | R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O | -0.4 to -0.8 V |

| Protic (Neutral/Basic) | R-NO₂ + 2e⁻ + 2H₂O → R-NO + 2OH⁻ + H₂O₂ | -0.6 to -1.0 V |

Development of Sensors and Biosensors for Trace Analysis (Non-Medical Applications)

The development of sensors and biosensors for the rapid and selective detection of this compound in non-medical contexts, such as environmental monitoring or industrial process control, is an area of active research.

Electrochemical Sensors

Electrochemical sensors for nitroaromatic compounds often utilize modified electrodes to enhance sensitivity and selectivity. The electrode surface can be modified with nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles to increase the surface area and facilitate the electrochemical reduction of the nitro group. These sensors can be designed to be portable and provide real-time or near-real-time measurements. The detection is based on the amperometric or voltammetric response generated by the reduction of the nitro group of this compound at the sensor surface.

Biosensors

Biosensors for nitroaromatic compounds typically employ enzymes, such as nitroreductases, as the biological recognition element. These enzymes can catalyze the reduction of the nitro group in the presence of a cofactor like NADH. The consumption of the cofactor or the formation of a product can be monitored electrochemically or optically to provide a signal that is proportional to the concentration of the analyte. For non-medical applications, these biosensors could be integrated into portable devices for on-site environmental analysis of water or soil samples.

The table below summarizes the performance characteristics of recently developed sensors for related nitroaromatic compounds, indicating the potential for similar sensor development for this compound.

| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| Electrochemical Sensor | 4-Nitrophenol | Voltammetry | 3.5 nM | (Not specified in provided search results) |

| Electrochemical Sensor | Trinitrotoluene (TNT) | Amperometry | 0.1 µM | (Not specified in provided search results) |

| Biosensor (Nitroreductase) | Nitrofurantoin | Amperometry | 3.2 nM | (Not specified in provided search results) |

Future Research Directions and Emerging Paradigms for N 3 Nitrophenyl Ethanediamide

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount for the broader application of N-(3-nitrophenyl)ethanediamide. Future research is anticipated to move beyond traditional synthetic approaches towards more sustainable and innovative strategies.

Photocatalysis: Visible-light-mediated synthesis represents a promising frontier. Photocatalytic methods could enable the formation of the amide bonds in this compound under mild conditions, potentially reducing the need for harsh reagents and high temperatures. Research in this area would likely focus on identifying suitable photocatalysts and optimizing reaction conditions to achieve high yields and selectivity.

Enzymatic Synthesis: Biocatalysis offers a highly specific and sustainable route to amide bond formation. The use of enzymes, such as lipases, could facilitate the synthesis of this compound with high chemo- and regioselectivity, minimizing byproduct formation and simplifying purification processes. Future studies will likely involve screening for suitable enzymes and optimizing reaction parameters like solvent and temperature.